molecular formula C22H22N2O4 B2582996 2-[(6,7-diethoxy-3,4-dihydro-1-isoquinolinyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 446053-28-7

2-[(6,7-diethoxy-3,4-dihydro-1-isoquinolinyl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B2582996
CAS No.: 446053-28-7
M. Wt: 378.428
InChI Key: HDYYLGGDCYDRRN-UHFFFAOYSA-N
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Description

2-[(6,7-Diethoxy-3,4-dihydro-1-isoquinolinyl)methyl]-1H-isoindole-1,3(2H)-dione is a synthetic organic compound featuring a fused isoindole-1,3-dione core substituted with a 6,7-diethoxy-3,4-dihydroisoquinoline moiety. The isoindole-dione scaffold is known for its versatility in medicinal and materials chemistry due to its planar aromatic structure and electron-deficient properties, which facilitate π-π stacking and hydrogen-bonding interactions .

Properties

IUPAC Name

2-[(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-3-27-19-11-14-9-10-23-18(17(14)12-20(19)28-4-2)13-24-21(25)15-7-5-6-8-16(15)22(24)26/h5-8,11-12H,3-4,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYYLGGDCYDRRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)CCN=C2CN3C(=O)C4=CC=CC=C4C3=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6,7-diethoxy-3,4-dihydro-1-isoquinolinyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method includes the condensation of 6,7-diethoxy-3,4-dihydroisoquinoline with an appropriate isoindole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[(6,7-diethoxy-3,4-dihydro-1-isoquinolinyl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these

Biological Activity

The compound 2-[(6,7-diethoxy-3,4-dihydro-1-isoquinolinyl)methyl]-1H-isoindole-1,3(2H)-dione (CAS No. 446053-28-7) is a synthetic derivative of isoindole and isoquinoline structures. Its molecular formula is C22H22N2O4C_{22}H_{22}N_{2}O_{4}, with a molecular weight of approximately 378.42 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of protein interactions and pathways relevant in various diseases.

The compound exhibits several notable chemical properties:

  • Boiling Point : Approximately 535.9°C (predicted)
  • Density : 1.28 g/cm³ (predicted)
  • pKa : 5.88 (predicted)

These properties suggest that the compound may exhibit stability under physiological conditions, which is essential for its biological activity.

Research indicates that this compound functions primarily through its interaction with the cereblon E3 ubiquitin ligase , a critical component in the ubiquitin-proteasome system. By binding to cereblon, it can facilitate the degradation of specific target proteins involved in various cellular processes, including cancer proliferation and survival pathways . This mechanism positions it as a potential therapeutic agent in oncology and other diseases where protein homeostasis is disrupted.

Anticancer Potential

Several studies have highlighted the anticancer properties of isoindole derivatives, including this compound:

  • In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including multiple myeloma and solid tumors. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Neuroprotective Effects

There is emerging evidence that compounds similar to this isoindole derivative may possess neuroprotective effects:

  • Neurodegenerative Disease Models : In models of neurodegeneration, such compounds have been reported to reduce oxidative stress and inflammation, potentially offering protective benefits against conditions like Alzheimer's disease .

Study 1: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various isoindole derivatives and assessed their efficacy against cancer cell lines. The results indicated that the compound exhibited significant inhibition of cell growth at micromolar concentrations, particularly through mechanisms involving apoptosis and modulation of cell signaling pathways related to survival and proliferation .

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective potential of similar compounds in models of oxidative stress-induced neuronal damage. The study found that treatment with the compound significantly reduced neuronal death and improved survival rates in treated models compared to controls .

Data Summary Table

PropertyValue
Molecular FormulaC22H22N2O4
Molecular Weight378.42 g/mol
Boiling Point535.9°C (predicted)
Density1.28 g/cm³ (predicted)
pKa5.88 (predicted)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The following compounds share the isoindole-1,3-dione core but differ in substituents:

Compound Name Key Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Source
2-[4-(2-Methyl-2H-imidazol-2-yl)phenyl]isoindole-1,3-dione (16) Imidazolyl-phenyl 215–217 95 IR: 1781, 1704 cm⁻¹ (C=O); NMR: δ 7.49–7.54 (8H, Ar)
2-((3-Oxo-1,3-dihydro-2-benzofuran-5-yl)methyl)-1H-isoindole-1,3(2H)-dione (C1) Benzofuran-methyl N/A N/A Crystal structure: π-π stacking (3.724 Å)
2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (3) Indole-acryloyl-phenyl N/A N/A Synthesis via Claisen-Schmidt condensation
Folpet (2-((Trichloromethyl)thio)-1H-isoindole-1,3(2H)-dione) Trichloromethylthio N/A N/A Agricultural fungicide

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., trichloromethylthio in folpet) enhance electrophilicity, making the compound reactive toward biological nucleophiles . In contrast, electron-donating groups like ethoxy in the target compound may reduce reactivity but improve solubility.
  • Synthetic Yields : Compound 16 achieved a 95% yield via reflux with ethylenediamine, suggesting efficient condensation . Lower yields (49–52%) in hydrazone derivatives (17a–c) highlight challenges in steric or electronic control during hydrazine couplings .
  • Crystallinity : The benzofuran derivative (C1) exhibits layered π-π stacking and C–H···O interactions, which stabilize the crystal lattice and may correlate with solid-state stability .
Substituent-Specific Comparisons
  • 6,7-Diethoxy vs. Methoxy/Hydroxy Analogues: lists structurally similar dihydroisoquinoline derivatives with methoxy or hydroxy groups. For example, 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one (Similarity: 0.96) lacks the ethoxy and isoindole-dione moieties .
  • Biological Relevance: Folpet’s fungicidal activity underscores the isoindole-dione scaffold’s utility in agrochemicals. The target compound’s diethoxy-isoquinoline group may confer unique receptor-binding profiles compared to folpet’s trichloromethylthio group .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-[(6,7-diethoxy-3,4-dihydro-1-isoquinolinyl)methyl]-1H-isoindole-1,3(2H)-dione?

Methodological Answer:
The synthesis typically involves refluxing precursors in ethanol or dimethyl sulfoxide (DMSO), followed by crystallization. For example:

  • Step 1: React 6,7-diethoxy-3,4-dihydroisoquinoline derivatives with isoindole-dione precursors under reflux (80–100°C).
  • Step 2: Purify via vacuum filtration and recrystallization from dry benzene or ethanol .
  • Key Parameters: Solvent polarity impacts yield; ethanol yields ~75–85% for analogous compounds, while DMSO improves solubility for complex derivatives .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:
Use a combination of:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns (e.g., diethoxy groups at 6,7-positions; isoindole-dione backbone) .
  • IR Spectroscopy: Identify carbonyl stretches (~1700 cm⁻¹ for isoindole-dione) and ether linkages (~1250 cm⁻¹) .
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., C₂₄H₂₄N₂O₅: calculated ~444.17 g/mol) .
  • Melting Point Analysis: Compare with literature values (e.g., 155–222°C for related compounds) .

Advanced: How can researchers address contradictory spectral data between synthesized batches?

Methodological Answer:
Contradictions may arise from solvent impurities, tautomerism, or stereochemical variations. Strategies include:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals and confirm connectivity .
  • Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry (e.g., dihydroisoquinoline ring conformation) .
  • Batch Consistency: Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize variability .

Advanced: What strategies optimize derivatization for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Acylation Reactions: Use acyl chlorides or anhydrides to functionalize the isoindole-dione moiety, enhancing solubility or bioactivity .
  • Protecting Groups: Temporarily block reactive sites (e.g., ethoxy groups) during multi-step syntheses .
  • Catalytic Methods: Employ Pd-catalyzed cross-coupling for aryl substitutions, improving regioselectivity .
  • In Silico Screening: Prioritize derivatives with favorable pharmacokinetic properties (e.g., LogP < 5) using tools like SwissADME .

Advanced: How to design experiments for evaluating acetylcholinesterase (AChE) inhibition potential?

Methodological Answer:

  • In Vitro Assays: Use Ellman’s method to measure AChE activity inhibition.
    • Protocol: Incubate compound with AChE and substrate DTNB; monitor absorbance at 412 nm .
    • Controls: Include donepezil (positive control) and vehicle (negative control).
  • Molecular Docking: Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to AChE’s catalytic site .
  • Dose-Response Analysis: Calculate IC₅₀ values to compare potency with known inhibitors .

Advanced: How do synthetic routes impact purity and bioactivity?

Methodological Answer:

  • Solvent Effects: Polar solvents (e.g., DMSO) may yield higher-purity crystals but risk byproduct formation .
  • Reaction Time: Prolonged reflux (>12 hrs) can degrade heat-sensitive intermediates, reducing yield .
  • Purification Methods: Column chromatography vs. crystallization: the former improves purity but lowers yield (~60% vs. 85% for crystallization) .
  • Bioactivity Correlation: Impurities >5% can artificially inflate IC₅₀ values in enzyme assays; validate with HPLC .

Advanced: What computational tools aid in predicting environmental fate or biodegradability?

Methodological Answer:

  • EPI Suite: Estimate biodegradability (e.g., BIOWIN scores) and environmental persistence .
  • Molecular Dynamics (MD): Simulate interactions with soil enzymes or water matrices to predict degradation pathways .
  • QSAR Models: Relate structural features (e.g., ethoxy groups) to bioaccumulation potential .

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